molecular formula C6H6BrClN2 B13481240 6-bromo-2-chloro-N-methylpyridin-3-amine

6-bromo-2-chloro-N-methylpyridin-3-amine

Cat. No.: B13481240
M. Wt: 221.48 g/mol
InChI Key: HZNVAIWXOAPBSU-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-N-methylpyridin-3-amine is an organic compound with the molecular formula C6H5BrClN It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-chloro-N-methylpyridin-3-amine typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of N-methylpyridin-3-amine. The reaction conditions often require the use of bromine and chlorine reagents in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can enhance the production rate and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-N-methylpyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-Bromo-2-chloro-N-methylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-2-chloro-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can affect various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-chloro-N-methylpyridin-3-amine is unique due to its specific halogenation pattern and the presence of the N-methyl group. This structural uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

IUPAC Name

6-bromo-2-chloro-N-methylpyridin-3-amine

InChI

InChI=1S/C6H6BrClN2/c1-9-4-2-3-5(7)10-6(4)8/h2-3,9H,1H3

InChI Key

HZNVAIWXOAPBSU-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=C(C=C1)Br)Cl

Origin of Product

United States

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